2-(Tritylthio)ethanamine

Catalog No.
S751636
CAS No.
1095-85-8
M.F
C21H21NS
M. Wt
319.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Tritylthio)ethanamine

CAS Number

1095-85-8

Product Name

2-(Tritylthio)ethanamine

IUPAC Name

2-tritylsulfanylethanamine

Molecular Formula

C21H21NS

Molecular Weight

319.5 g/mol

InChI

InChI=1S/C21H21NS/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17,22H2

InChI Key

XZOWICPSVWHCTC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCN

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCN

Synthesis and Characterization:

2-(Tritylthio)ethanamine, also known as Trt-cysteamine, is an organic compound synthesized by various methods, including the reaction of trityl chloride with cysteamine hydrochloride. [, ] The resulting product is typically characterized using techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to confirm its structure and purity. [, ]

Applications in Organic Chemistry:

-(Tritylthio)ethanamine finds applications in organic chemistry as a protecting group for the thiol (-SH) functionality. The trityl group (Ph₃C) acts as a bulky and easily removable protecting group, allowing for selective modification of other functional groups on the molecule. After the desired modifications are complete, the trityl group can be cleaved using acidic or reductive conditions to regenerate the free thiol.

Potential Applications in Medicinal Chemistry:

There is ongoing research exploring the potential applications of 2-(tritylthio)ethanamine derivatives in medicinal chemistry. Studies suggest that these compounds may exhibit various biological activities, including:

  • Antioxidant properties: Some studies have shown that 2-(tritylthio)ethanamine derivatives possess antioxidant properties, potentially offering protection against oxidative stress-related diseases.
  • Anticancer activity: Certain 2-(tritylthio)ethanamine derivatives have demonstrated anticancer activity in vitro, prompting further investigation for their potential as therapeutic agents.

2-(Tritylthio)ethanamine is a chemical compound characterized by the presence of a trityl thioether group attached to an ethanamine backbone. Its molecular formula is C21H21NS, and it has a CAS number of 1095-85-8. The compound features a trityl group, which is a bulky protecting group often used in organic synthesis, providing steric hindrance and stability to the thiol functionality. This structural configuration contributes to its unique chemical and biological properties, making it a subject of interest in medicinal chemistry and drug development.

There is no documented information on a specific mechanism of action for 2-(Tritylthio)ethanamine.

  • Trityl group: Trityl derivatives can be irritants and may be harmful upon inhalation or ingestion [].
  • Amine group: Primary amines can be irritating and may react with some chemicals [].
Due to its functional groups:

  • Deprotection Reactions: The trityl group can be cleaved under acidic conditions, releasing a reactive free thiol group. This reaction is significant for generating active thiol species for further synthetic applications or biological interactions.
  • Alkylation Reactions: The amine functionality can undergo alkylation reactions to form more complex derivatives, potentially enhancing its biological activity or solubility properties .
  • Reduction Reactions: The compound can also participate in reduction reactions, where the thioether bond may be reduced to form thiols, which are valuable in various biochemical contexts.

Research indicates that 2-(tritylthio)ethanamine exhibits notable biological activity, particularly as an inhibitor of human kinesin spindle protein (KSP). In biochemical assays, it has demonstrated effective inhibition with an IC50 value of 0.62 μM. This inhibition leads to alterations in microtubule arrangements during mitosis, suggesting potential applications in cancer therapeutics . Additionally, derivatives of this compound have shown anti-proliferative effects against various tumor cell lines, indicating its promise as an anticancer agent .

The synthesis of 2-(tritylthio)ethanamine typically involves the following steps:

  • Starting Material Preparation: The synthesis often begins with cysteine or cysteamine as starting materials.
  • S-Alkylation: The appropriate trityl chloride is reacted with the thiol or amine under controlled conditions to form the thioether linkage.
  • Purification: The resulting compound is purified using techniques such as chromatography to isolate the desired product from any byproducts or unreacted materials .

This method allows for the efficient production of 2-(tritylthio)ethanamine with high yields.

2-(Tritylthio)ethanamine has several applications in scientific research and potential therapeutic development:

  • Anticancer Research: Its role as a KSP inhibitor positions it as a candidate for further development into anticancer therapies.
  • Chemical Biology: The compound's ability to release thiols upon deprotection makes it useful in chemical biology applications where thiol reactivity is required.
  • Drug Development: Due to its unique structure and biological activity, it serves as a scaffold for designing new drugs targeting similar pathways.

Interaction studies involving 2-(tritylthio)ethanamine have focused primarily on its inhibitory effects on KSP. These studies have demonstrated that the compound not only inhibits KSP activity but also affects microtubule dynamics within cells, leading to altered cell division processes. These findings suggest that further exploration of its interactions with other cellular targets could yield valuable insights into its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 2-(tritylthio)ethanamine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-(Methylthio)ethanamineContains methylthio instead of tritylGenerally less sterically hindered
2-(Phenylthio)ethanamineContains phenylthio groupMay exhibit different biological activities
4-MethoxytritylthioethanamineSubstituted trityl groupEnhanced solubility and bioavailability

The uniqueness of 2-(tritylthio)ethanamine lies in its bulky trityl group, which provides enhanced stability and potentially alters its interaction profile compared to simpler thioether compounds. This structural feature may contribute significantly to its effectiveness as a KSP inhibitor and anticancer agent compared to similar compounds.

XLogP3

4.6

Dates

Modify: 2023-08-15

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